(1-Bromonaphthalen-2-yl)methanamine

Description

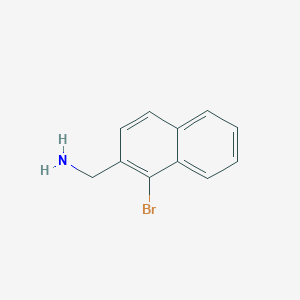

(1-Bromonaphthalen-2-yl)methanamine is a naphthalene derivative featuring a bromine atom at the 1-position and a methanamine group (-CH2NH2) at the 2-position of the naphthalene ring. This compound combines the aromatic stability of naphthalene with the reactivity of a primary amine and the electron-withdrawing effects of bromine. Its structural uniqueness makes it valuable in organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name |

(1-bromonaphthalen-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXFFJPXSATAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624391 | |

| Record name | 1-(1-Bromonaphthalen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887596-92-1 | |

| Record name | 1-Bromo-2-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887596-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Bromonaphthalen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromonaphthalen-2-yl)methanamine typically involves the bromination of naphthalene followed by the introduction of the methanamine group. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1-bromonaphthalene. This intermediate can then be reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group, forming this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and subsequent amination steps, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 1 undergoes substitution reactions under specific conditions:

-

Amine Coupling : Reacts with secondary amines (e.g., piperidine, morpholine) in the presence of sodium metabisulfite and water to form substituted naphthylamines. For example:

| Reaction Conditions | Reagents/Catalysts | Yield |

|---|---|---|

| 85°C, 4 h | Sodium metabisulfite, H₂O | 94% |

-

Etherification : Reacts with alkoxy nucleophiles (e.g., 2-methoxyethyl bromide) in DMF at 70°C using potassium iodide as a catalyst, achieving 91% yield .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Forms biaryl compounds with boronic acids. For example, coupling with pyridine-4-boronic acid using Pd(dba)₃ and SPhos in DMF/EtOH (85°C, 4 h) yields tricyclic derivatives .

| Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|

| Pd(dba)₃/SPhos | DMF/EtOH (4:1) | 85°C | 60–98% |

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides. Requires Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos).

Amine Functionalization

The primary amine group undergoes alkylation and acylation:

-

Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines.

-

Schiff Base Formation : Condenses with carbonyl compounds (e.g., benzaldehyde) to generate imines, useful in coordination chemistry .

| Reaction Type | Reagents | Application |

|---|---|---|

| Alkylation | 2-Bromoethyl methyl ether | Bioactive compound synthesis |

Reductive Dehalogenation

The C–Br bond is reduced under hydrogenation conditions:

-

H₂/Pd-C : Converts bromonaphthalene derivatives to naphthalene analogs. Requires 1 atm H₂ and ethanol as solvent .

Analytical Characterization

Key spectral data for reaction monitoring:

Stability and Side Reactions

-

Competitive Elimination : At high temperatures (>100°C), β-hydride elimination may occur, forming naphthyl alkenes .

-

Oxidation : The amine group oxidizes to nitro or imine groups under strong oxidative conditions (e.g., KMnO₄/H₂SO₄).

This compound’s dual reactivity (Br and NH₂ groups) makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Experimental optimization of catalysts and solvents is critical for maximizing yields .

Scientific Research Applications

While "(1-Bromonaphthalen-2-yl)methanamine" is not directly discussed in the provided search results, the related compound "(6-Bromonaphthalen-2-yl)methanol" (CAS: 100751-63-1) has several scientific research applications . Information on the applications of similar brominated naphthalene compounds can also provide insights.

Scientific Research Applications

(6-Bromonaphthalen-2-yl)methanol: This compound is used in scientific research for a variety of purposes .

- Synthesis of organic compounds It is used in the synthesis of pharmaceuticals, organic dyes, and other organic compounds .

- Synthesis of biologically active molecules It is a reagent in the synthesis of antibiotics and other biologically active molecules .

- Synthesis of polymers It is used in the synthesis of polymer materials for use in fuel cells and other energy storage devices .

- Development of new catalysts It is used in the development of new catalysts for chemical reactions .

- Study of enzyme mechanisms It is used in the study of the mechanism of action of certain enzymes .

Other Bromonaphthalene Compounds: Other brominated naphthalene compounds have found use in several applications .

- Development of fluorescent probes: Similar brominated compounds have been employed in creating fluorescent probes for β-amyloid plaques, which are associated with Alzheimer’s disease.

- Aggregation-induced emission (AIE) fluorogens: They have been used in the development of AIE fluorogens.

- Synthesis of heterosteroidal compounds: Employed in the synthesis of tetracyclic heterosteroidal compounds .

- Anti-inflammatory conditions: Boron-containing small molecules are used to treat anti-inflammatory conditions .

- Synthesis of key precursors: Utilized in creating (1-bromonaphthalen-2-yl)diarylphosphine oxides .

Reactions of (6-Bromonaphthalen-2-yl)methanol: This compound can undergo several reactions to produce different products.

- Oxidation: Can be oxidized to 6-bromonaphthalene-2-carboxylic acid or 6-bromonaphthalene-2-carbaldehyde.

- Reduction: Can be reduced to 6-bromonaphthalen-2-ylmethane.

- Substitution: Can undergo substitution reactions to form various substituted naphthalenes depending on the nucleophile used.

** ضد سرطان و عوامل پیشگیری کننده شیمیایی** ترکیبات بروم دار مشابه در ساخت عوامل ضد سرطان و پیشگیری کننده شیمیایی مورد استفاده قرار می گیرند .

Mechanism of Action

The mechanism of action of (1-Bromonaphthalen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and methanamine group allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of microbial growth or modulation of biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Positional Isomerism : Bromine placement (1- vs. 6-position) significantly impacts electronic properties. For example, 1-bromo derivatives exhibit stronger steric hindrance near the amine group compared to 6-bromo isomers .

- Functional Group Variation : Replacing the methanamine group with acetamide (e.g., VU0418705 in ) introduces hydrogen-bonding capacity, altering solubility and biological activity.

- Linker Effects : Ether (-O-) or ester linkages (e.g., in ) reduce basicity compared to direct amine attachment, affecting reactivity in nucleophilic substitutions.

Physicochemical Properties

Available data for related compounds suggest trends:

Notes:

Crystallographic and Structural Data

- Crystal Packing: Compounds like 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol form hydrogen-bonded networks via -OH and -NH2 groups. The target compound’s primary amine may enable similar intermolecular interactions.

- SHELX Refinement : Many analogs (e.g., ) use SHELX programs for crystal structure determination, indicating reliability for bromonaphthalene derivatives .

Biological Activity

(1-Bromonaphthalen-2-yl)methanamine, a compound featuring a bromine atom attached to a naphthalene ring and a methanamine group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's structure consists of a naphthalene core with a bromine substituent at the 1-position and a methanamine functional group. Its unique properties arise from the combination of these functional groups, which influence its reactivity and biological interactions.

Synthesis Methods

The synthesis typically involves bromination of naphthalene followed by amination. For instance, one common method involves treating naphthalene with bromine to produce 1-bromonaphthalene, which is then reacted with formaldehyde and ammonia to yield this compound.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. A notable study synthesized a series of tetrahydro-β-carboline derivatives, including one with the this compound moiety. This derivative demonstrated potent activity in inducing quinone reductase 1 (QR1), an enzyme associated with chemoprevention in cancer therapy, achieving an induction ratio of 3.2 at a concentration of 1.3 μM .

Table 1: Summary of Anticancer Activity

| Compound | Activity Assay | Induction Ratio | Concentration (μM) |

|---|---|---|---|

| (1-Bromonaphthalen-2-yl)methyl-tetrahydro-β-carboline | QR1 induction | 3.2 | 1.3 |

| Control Compound | QR1 induction | >2 | 0.01 |

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Its structure allows it to interact with various biological macromolecules, potentially disrupting microbial cell functions. In vitro studies have shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent.

The mechanism through which this compound exerts its effects is multifaceted:

- Nucleophilic and Electrophilic Behavior : The bromine atom can participate in substitution reactions, while the amine group can act as a nucleophile in various biochemical pathways.

- Enzyme Interaction : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance . For example, the interaction with aromatase enzymes has been noted, suggesting potential applications in hormone-related cancers .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Breast Cancer Model : In MDA-MB-231 breast cancer cells, derivatives containing the compound were shown to arrest the cell cycle and induce apoptosis, demonstrating significant cytotoxic effects without apparent toxicity to major organs in animal models .

- SARS-CoV-2 Inhibition : A study explored the structure-activity relationship of related naphthalene derivatives against SARS-CoV-2 protease, revealing that modifications at specific positions on the naphthalene ring could enhance inhibitory activity .

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm bromine/amine substitution .

- IR : Stretching frequencies for C-Br (~550 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 236.0 for C₁₁H₁₁BrN) .

How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?

Advanced

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines structural parameters using intensity data . Key steps:

- Data Collection : High-resolution (<1.0 Å) data at cryogenic temperatures reduce thermal motion artifacts.

- Refinement : Anisotropic displacement parameters model atomic vibrations; hydrogen bonding networks (e.g., N-H⋯Br interactions) are analyzed for packing motifs .

- Validation : R-factors (<5%) and residual electron density maps assess model accuracy .

What in vitro assays assess the compound's cytotoxicity?

Q. Basic

- MTT Assay : Measures mitochondrial activity in cell lines (e.g., HepG2, HEK293) exposed to the compound .

- Ames Test : Screens for mutagenicity using Salmonella strains (e.g., TA98) to detect frameshift mutations .

- Hemolysis Assay : Evaluates erythrocyte membrane disruption at varying concentrations .

How to analyze conflicting data on the compound's metabolic pathways?

Q. Advanced

- Toxicokinetic Modeling : Compares in vitro (microsomal assays) and in vivo (rodent studies) data to resolve discrepancies in metabolite profiles .

- Isotopic Labeling : Tracks ¹⁴C-labeled compound distribution in tissues using autoradiography .

- Computational ADME : Tools like SwissADME predict hepatic clearance and cytochrome P450 interactions, cross-referenced with experimental LC-MS/MS data .

What computational tools predict the compound's reactivity?

Q. Basic

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulates solvation effects and ligand-receptor binding affinities .

- Cheminformatics : PubChem’s InChI and SMILES strings standardize structural comparisons across databases .

What strategies resolve discrepancies in reported synthetic yields?

Q. Advanced

- Design of Experiments (DoE) : Applies factorial design to isolate critical variables (e.g., reagent stoichiometry, pH) .

- Replication Studies : Independent validation using identical protocols (e.g., catalyst loading, purification methods) .

- Analytical Cross-Checking : Combines HPLC purity analysis with NMR to confirm yield calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.